Cas no 466654-35-3 ((2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide)

(2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic organic compound featuring a conjugated cyanoenamide scaffold with a 4-ethoxyphenyl substituent and a thiazole-2-yl amide group. Its structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of kinase inhibitors or bioactive molecules targeting thiazole-dependent pathways. The electron-withdrawing cyano and ethoxy groups enhance reactivity in Michael additions or nucleophilic substitutions, while the thiazole moiety may confer metabolic stability. This compound’s well-defined stereochemistry (E-configuration) and high purity make it suitable for precise structure-activity relationship studies. Its solubility in polar aprotic solvents facilitates further functionalization under mild conditions.
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide structure
466654-35-3 structure
商品名:(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
CAS番号:466654-35-3
MF:C15H13N3O2S
メガワット:299.347621679306
CID:5228539

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide 化学的及び物理的性質

名前と識別子

    • (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
    • インチ: 1S/C15H13N3O2S/c1-2-20-13-5-3-11(4-6-13)9-12(10-16)14(19)18-15-17-7-8-21-15/h3-9H,2H2,1H3,(H,17,18,19)
    • InChIKey: CZGYBHCZPHTOPV-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC=CS1)(=O)C(C#N)=CC1=CC=C(OCC)C=C1

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
BS-5410-100MG
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide
466654-35-3 >90%
100mg
£146.00 2025-02-08
Ambeed
A946213-1g
(2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
466654-35-3 95%
1g
$348.0 2023-04-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00898285-1g
(2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
466654-35-3 95%
1g
¥2394.0 2024-04-18
Key Organics Ltd
BS-5410-20MG
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide
466654-35-3 >90%
20mg
£76.00 2023-04-18
Key Organics Ltd
BS-5410-50MG
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide
466654-35-3 >90%
50mg
£102.00 2025-02-08
Key Organics Ltd
BS-5410-1MG
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide
466654-35-3 >90%
1mg
£37.00 2025-02-08
Key Organics Ltd
BS-5410-5MG
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide
466654-35-3 >90%
5mg
£46.00 2025-02-08
Key Organics Ltd
BS-5410-10MG
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide
466654-35-3 >90%
10mg
£63.00 2025-02-08

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide 関連文献

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamideに関する追加情報

The Synthesis and Applications of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

The compound (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, with CAS No. 466654-35-3, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazole ring system, a cyano group, and an ethoxyphenyl substituent. These structural features contribute to its intriguing chemical properties and potential applications in drug design and materials science.

The synthesis of this compound involves a series of carefully designed organic reactions. The key steps include the preparation of the thiazole moiety, the introduction of the cyano group, and the coupling of the ethoxyphenyl substituent. Recent advancements in catalytic methods have enabled chemists to achieve higher yields and better selectivity in these reactions. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the formation of the carbon-thiazole bond efficiently.

One of the most notable aspects of this compound is its biological activity. Studies have shown that it exhibits potent inhibitory effects on certain enzymes, making it a promising candidate for drug development. Researchers have explored its potential as an anti-inflammatory agent and have found that it can modulate key signaling pathways involved in inflammatory responses. Furthermore, its ability to interact with specific receptors suggests that it could be developed into a therapeutic agent for conditions such as arthritis or neurodegenerative diseases.

In addition to its biological applications, this compound has also been investigated for its electronic properties. The presence of the thiazole ring and the cyano group imparts unique electronic characteristics to the molecule, which could be exploited in the development of advanced materials. For example, it has been proposed as a candidate for use in organic electronics due to its ability to facilitate charge transport in molecular devices.

Recent research has also focused on understanding the photophysical properties of this compound. By incorporating it into polymer matrices, scientists have demonstrated that it can enhance the light-emitting efficiency of organic light-emitting diodes (OLEDs). This discovery opens up new avenues for its application in optoelectronic devices.

Despite its promising potential, further studies are required to fully elucidate its mechanism of action and optimize its pharmacokinetic properties. Collaborative efforts between chemists, biologists, and materials scientists are expected to drive innovation in this area and unlock new possibilities for this versatile compound.

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Amadis Chemical Company Limited
(CAS:466654-35-3)(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
A1032237
清らかである:99%
はかる:1g
価格 ($):313.0